molecular formula C21H21N3O2S B2802338 3-(PHENYLSULFANYL)-N-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,3,4-OXADIAZOL-2-YL]PROPANAMIDE CAS No. 851095-97-1

3-(PHENYLSULFANYL)-N-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,3,4-OXADIAZOL-2-YL]PROPANAMIDE

Cat. No.: B2802338
CAS No.: 851095-97-1
M. Wt: 379.48
InChI Key: OFXMFHYOLJQQHV-UHFFFAOYSA-N
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Description

3-(PHENYLSULFANYL)-N-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,3,4-OXADIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PHENYLSULFANYL)-N-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,3,4-OXADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the 5,6,7,8-tetrahydronaphthalen-2-yl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Introduction of the phenylsulfanyl group: This can be done via nucleophilic substitution reactions where a thiol group is introduced to the aromatic ring.

    Formation of the propanamide linkage: This is typically achieved through amidation reactions involving the oxadiazole derivative and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction.

    Substituted aromatic compounds: from substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which 3-(PHENYLSULFANYL)-N-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,3,4-OXADIAZOL-2-YL]PROPANAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to engage in hydrogen bonding and π-π interactions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
  • 3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-triazol-2-yl]propanamide

Uniqueness

The presence of the 1,3,4-oxadiazole ring in 3-(PHENYLSULFANYL)-N-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,3,4-OXADIAZOL-2-YL]PROPANAMIDE imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(12-13-27-18-8-2-1-3-9-18)22-21-24-23-20(26-21)17-11-10-15-6-4-5-7-16(15)14-17/h1-3,8-11,14H,4-7,12-13H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXMFHYOLJQQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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